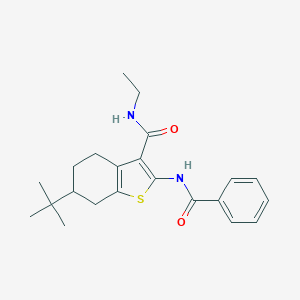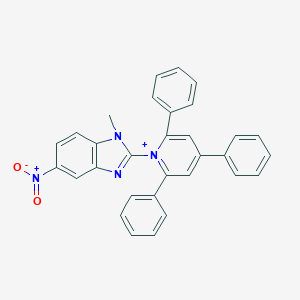
1-(1-methyl-5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium, commonly known as MNBTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of MNBTP varies depending on its application. In cancer treatment, MNBTP induces apoptosis in cancer cells by generating reactive oxygen species (ROS) upon exposure to light. In herbicidal activity, MNBTP inhibits the growth of weeds by disrupting the photosynthetic electron transport chain. In the detection of heavy metals, MNBTP forms a complex with the metal ions, which can then be detected by spectroscopic methods.
Biochemical and Physiological Effects:
MNBTP has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for various applications. However, further studies are needed to determine its long-term effects on human health and the environment.
実験室実験の利点と制限
One of the major advantages of MNBTP is its versatility, as it can be used in various fields of scientific research. Additionally, its low toxicity and ease of synthesis make it a promising candidate for further studies. However, one of the limitations of MNBTP is its sensitivity to light and air, which can affect its stability and reproducibility in experiments.
将来の方向性
There are several future directions for the research of MNBTP. In medicine, further studies are needed to determine its efficacy in treating various types of cancer and its potential use in combination with other anticancer agents. In agriculture, studies are needed to determine its selectivity towards different weed species and its potential use in integrated weed management strategies. In environmental science, studies are needed to determine its sensitivity and selectivity towards different heavy metals and its potential use in the detection of heavy metal pollution in water.
合成法
MNBTP can be synthesized by the reaction of 2,4,6-triphenylpyridine with 1-methyl-5-nitro-1H-benzimidazole in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to MNBTP by protonation.
科学的研究の応用
MNBTP has been extensively studied for its potential applications in various fields of scientific research. In medicine, MNBTP has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer. In agriculture, MNBTP has been shown to exhibit herbicidal activity by inhibiting the growth of weeds. In environmental science, MNBTP has been studied for its potential use in the detection of heavy metals in water.
特性
分子式 |
C31H23N4O2+ |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
1-methyl-5-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazole |
InChI |
InChI=1S/C31H23N4O2/c1-33-28-18-17-26(35(36)37)21-27(28)32-31(33)34-29(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-30(34)24-15-9-4-10-16-24/h2-21H,1H3/q+1 |
InChIキー |
YUTLZLVJYMHYQO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
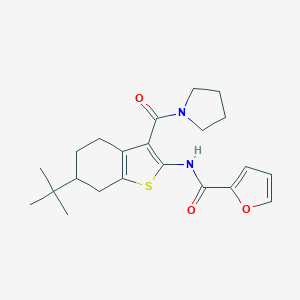
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)
![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
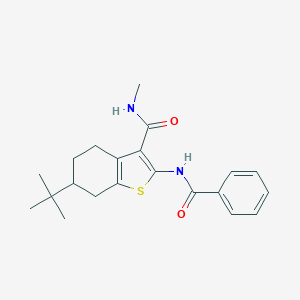
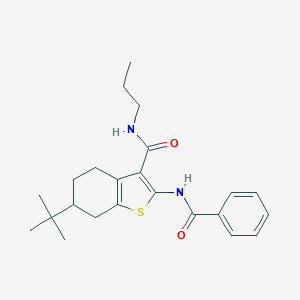
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
